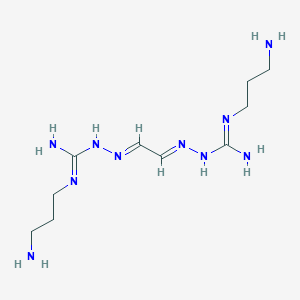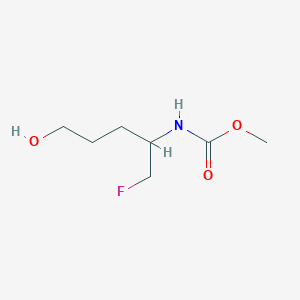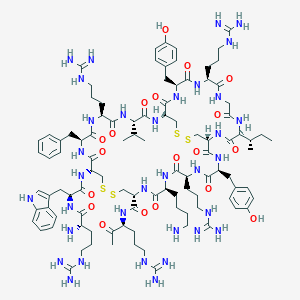
Tachyplesin II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tachyplesin II is a small peptide that was first discovered in the hemocytes of the horseshoe crab, Tachypleus tridentatus. It belongs to the family of antimicrobial peptides and possesses potent antimicrobial activity against a broad range of microorganisms, including bacteria, fungi, and viruses. Tachyplesin II has been extensively studied for its potential applications in the field of biotechnology and medicine.
作用机制
Tachyplesin II exerts its antimicrobial activity by disrupting the integrity of the microbial cell membrane. It binds to the negatively charged lipids on the surface of the microbial cell membrane, causing membrane destabilization and cell lysis. Tachyplesin II also possesses immunomodulatory activity, as it can stimulate the production of cytokines and chemokines by immune cells.
Biochemical and Physiological Effects:
Tachyplesin II has been shown to possess a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Tachyplesin II has also been shown to possess anti-inflammatory activity, as it can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes.
实验室实验的优点和局限性
One of the main advantages of using Tachyplesin II in lab experiments is its potent antimicrobial activity against a broad range of microorganisms. This makes it a useful tool for studying the mechanisms of microbial pathogenesis and for developing novel antimicrobial agents. However, one limitation of using Tachyplesin II in lab experiments is its potential cytotoxicity, as it can also disrupt the membranes of mammalian cells.
未来方向
There are a number of potential future directions for research on Tachyplesin II. One area of research is the development of novel antimicrobial agents based on the structure and function of Tachyplesin II. Another area of research is the development of Tachyplesin II-based therapies for cancer and other diseases. Additionally, further research is needed to elucidate the mechanisms of action of Tachyplesin II and to identify potential side effects and toxicities associated with its use.
合成方法
Tachyplesin II can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Recombinant DNA technology involves the expression of the peptide in a host organism using genetic engineering techniques.
科学研究应用
Tachyplesin II has been studied for its potential applications in the field of biotechnology and medicine. It has been shown to possess potent antimicrobial activity against a broad range of microorganisms, making it a potential candidate for the development of novel antimicrobial agents. Tachyplesin II has also been studied for its potential applications in cancer therapy, as it has been shown to possess antitumor activity in vitro and in vivo.
属性
CAS 编号 |
125139-69-7 |
|---|---|
产品名称 |
Tachyplesin II |
分子式 |
C100H152N34O19S4 |
分子量 |
2262.8 g/mol |
IUPAC 名称 |
(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-13-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-33-[(2S)-butan-2-yl]-N-[(3S)-6-carbamimidamido-2-oxohexan-3-yl]-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C100H152N34O19S4/c1-6-54(4)80-95(153)132-77-52-157-156-51-76(92(150)127-71(44-57-29-33-60(136)34-30-57)86(144)121-66(26-16-40-115-98(107)108)82(140)119-48-78(138)133-80)131-94(152)79(53(2)3)134-85(143)69(28-18-42-117-100(111)112)124-87(145)70(43-56-19-8-7-9-20-56)126-91(149)75(130-89(147)73(46-59-47-118-65-23-11-10-21-62(59)65)125-81(139)63(102)22-14-38-113-96(103)104)50-155-154-49-74(90(148)120-64(55(5)135)25-15-39-114-97(105)106)129-84(142)67(24-12-13-37-101)122-83(141)68(27-17-41-116-99(109)110)123-88(146)72(128-93(77)151)45-58-31-35-61(137)36-32-58/h7-11,19-21,23,29-36,47,53-54,63-64,66-77,79-80,118,136-137H,6,12-18,22,24-28,37-46,48-52,101-102H2,1-5H3,(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,138)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t54-,63-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-,80-/m0/s1 |
InChI 键 |
VMAGWLOHJBPKIA-DAESJHERSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
规范 SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
序列 |
RWCFRVCYRGICYRKCR |
同义词 |
RGD-tachyplesin tachyplesin tachyplesin I tachyplesin II tachyplesin III tachyplesin peptide, Tachypleus tridentatus |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




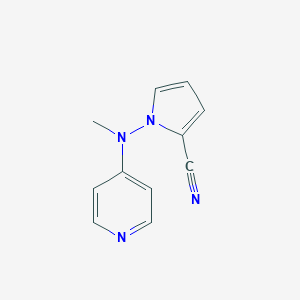

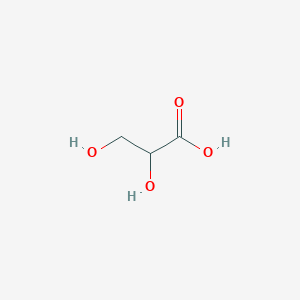
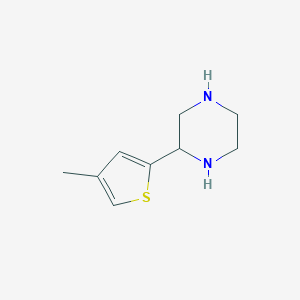
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
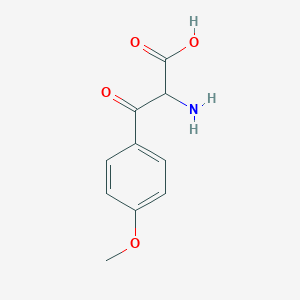
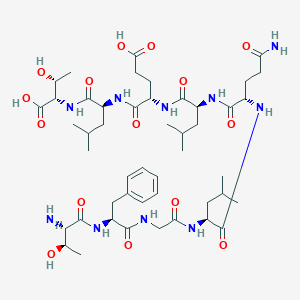
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

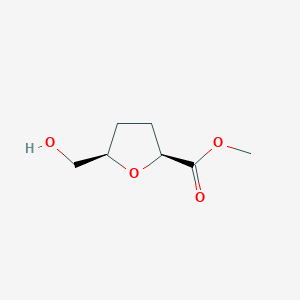
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
